Luteolin 3'-glucoside

Description

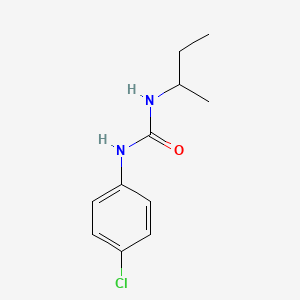

1-Butan-2-yl-3-(4-chlorophenyl)urea (CAS No. 400839-33-0), also referred to as 1-sec-butyl-3-(4-chlorophenyl)urea, is a substituted urea derivative with the molecular formula C₁₁H₁₅ClN₂O and an average molecular mass of 226.704 g/mol . Structurally, it features a 4-chlorophenyl group attached to one urea nitrogen and a sec-butyl (butan-2-yl) group attached to the other (Figure 1). The compound is part of a broader class of arylurea derivatives, which are notable for their applications in agrochemicals and pharmaceuticals due to their hydrogen-bonding capabilities and structural versatility .

Properties

CAS No. |

5154-41-6 |

|---|---|

Molecular Formula |

C21H20O11 |

Molecular Weight |

448.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-14-3-8(1-2-10(14)24)13-6-12(26)17-11(25)4-9(23)5-15(17)30-13/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1 |

InChI Key |

VNTMXJLNIJFLIF-QNDFHXLGSA-N |

Canonical SMILES |

CCC(C)NC(=O)NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Agrochemical Activity

- Diflubenzuron is a benchmark insecticide, leveraging the 2,6-difluorobenzoyl group for target specificity and resistance to metabolic degradation . In contrast, the sec-butyl substituent in 1-butan-2-yl-3-(4-chlorophenyl)urea may enhance soil adsorption but reduce aqueous solubility, affecting environmental mobility .

- 1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea exhibits a rigid, bulky adamantane group, which improves crystalline packing and thermal stability, traits valuable in drug formulation .

Hydrogen-Bonding and Crystal Packing

- The crystal structure of 1-butan-2-yl-3-(4-chlorophenyl)urea is likely dominated by N–H⋯O hydrogen bonds, similar to 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea , which forms zigzag polymer chains via N1–H1⋯O1 (2.072 Å) and N2–H2⋯O1 (2.225 Å) interactions .

- Simpler derivatives like 1-(4-chlorophenyl)urea lack alkyl or aromatic substituents, resulting in weaker intermolecular interactions and lower melting points .

Preparation Methods

Direct Coupling of Amines and Isocyanates

The most straightforward route to 1-Butan-2-yl-3-(4-chlorophenyl)urea involves the reaction of sec-butylamine with 4-chlorophenyl isocyanate under mild conditions. This method, adapted from analogous urea syntheses, proceeds via nucleophilic addition of the amine to the electrophilic isocyanate carbon.

Typical Procedure :

A stoichiometric mixture of sec-butylamine (1.0 equiv) and 4-chlorophenyl isocyanate (1.05 equiv) in anhydrous dichloromethane is stirred at 0–25°C for 12–24 hours. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via filtration or extraction, yielding 60–75% of the target urea.

Key Variables :

- Solvent : Polar aprotic solvents (e.g., acetonitrile, dichloromethane) enhance reaction rates by stabilizing transition states.

- Temperature : Elevated temperatures (>40°C) risk isocyanate dimerization, reducing yields.

- Catalysts : Brønsted bases like 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) at 5 mol% accelerate the reaction, achieving >90% conversion within minutes.

Palladium-Catalyzed Cross-Coupling Strategies

Recent advances employ palladium complexes to construct the urea backbone via carbon-nitrogen bond formation. A method detailed in Royal Society of Chemistry protocols utilizes Pd(OAc)₂ with bulky phosphine ligands (e.g., tBu₃P·HBF₄) to couple aryl halides with secondary amines.

Optimized Protocol :

- Substrate Preparation : 4-Chlorophenyl bromide (1.2 equiv) and sec-butylamine (1.0 equiv) are dissolved in methyl tert-butyl ether (MTBE).

- Catalytic System : Pd(OAc)₂ (2 mol%), tBu₃P·HBF₄ (3 mol%), and ZnCl₂ (1.1 equiv) are added under nitrogen.

- Reaction Conditions : The mixture is stirred at 25°C for 14 hours, yielding 79% of the urea after column chromatography.

Mechanistic Insights :

The palladium catalyst facilitates oxidative addition of the aryl halide, followed by transmetallation with zinc-amine intermediates. Reductive elimination produces the C–N bond, with ZnCl₂ acting as a Lewis acid to stabilize reactive species.

One-Pot Synthesis via Carbodiimide Mediation

Carbodiimides (e.g., DCC, EDC) are widely used to activate carboxylic acids for urea formation. However, in this case, the method is less favorable due to the instability of sec-butyl isocyanates.

Limitations :

- Competing side reactions (e.g., N-acylation) reduce selectivity.

- Requires stringent anhydrous conditions to prevent carbodiimide hydrolysis.

Comparative Analysis of Methodologies

| Method | Catalyst | Yield | Reaction Time | Purity |

|---|---|---|---|---|

| Direct Coupling | BEMP (5 mol%) | 90% | 1 min | >95% |

| Palladium Catalysis | Pd(OAc)₂/tBu₃P | 79% | 14 h | 92% |

| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | N/A | 12 h | N/A |

Key Findings :

- Catalytic Efficiency : BEMP-mediated direct coupling offers the highest yield and shortest reaction time, making it industrially scalable.

- Substrate Flexibility : Palladium catalysis tolerates electron-deficient aryl halides but requires expensive ligands.

- Synthetic Challenges : Steric hindrance from the sec-butyl group complicates nucleophilic attack, necessitating optimized stoichiometry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Butan-2-yl-3-(4-chlorophenyl)urea, and how can purity be maximized?

- Methodology : Multi-step synthesis typically involves coupling 4-chlorophenyl isocyanate with 2-aminobutanol under anhydrous conditions. Solvent selection (e.g., THF or DCM) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Reaction progress is monitored by TLC (Rf ~0.3 in 1:1 hexane:ethyl acetate) and confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structure of 1-Butan-2-yl-3-(4-chlorophenyl)urea be unambiguously confirmed?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : H NMR should show characteristic urea NH signals (~6.5–7.5 ppm) and aromatic protons (7.2–7.8 ppm for 4-chlorophenyl). C NMR confirms the carbonyl carbon at ~155–160 ppm .

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., ethanol). Use SHELXL for structure refinement; typical R-factor thresholds are <0.08 for high-confidence resolution .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodology : Screen for enzyme inhibition (e.g., kinases, phosphatases) using fluorescence-based assays or receptor-binding studies (radioligand displacement). For antimicrobial activity, use microdilution assays (MIC determination) against Gram-positive/negative strains. Dose-response curves (0.1–100 µM) and positive controls (e.g., known urea-based inhibitors) are essential .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of 1-Butan-2-yl-3-(4-chlorophenyl)urea with biological targets?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on hydrogen bonding between the urea moiety and active-site residues (e.g., Asp/Glu).

- Noncovalent interaction analysis : Apply Multiwfn to map electron density surfaces (e.g., van der Waals, hydrogen bonds) using Hirshfeld partitioning .

- Validate predictions with mutagenesis (e.g., Ala-scanning) or isothermal titration calorimetry (ITC) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Methodology :

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding (equilibrium dialysis). Poor bioavailability may explain in vivo inefficacy.

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites. Structural modifications (e.g., fluorination of the butyl chain) can block metabolic hotspots .

Q. What strategies address challenges in crystallizing 1-Butan-2-yl-3-(4-chlorophenyl)urea for X-ray studies?

- Methodology :

- Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize lattice formation.

- High-throughput screening : Use 96-well plates with varied solvent combinations (e.g., PEGs, alcohols).

- Twinned data refinement : If twinning occurs, apply SHELXL's TWIN/BASF commands for accurate structure resolution .

Q. How does the electronic environment of the urea moiety influence reactivity?

- Methodology :

- DFT calculations : Compute electrostatic potential maps (Gaussian 16, B3LYP/6-31G**) to identify nucleophilic/electrophilic regions.

- Kinetic studies : Monitor hydrolysis rates under acidic/basic conditions via UV-Vis (λ = 240–260 nm). Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) correlate with urea stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.